Methyl 5-bromo-4-fluoro-2-methylbenzoate

Palladium-Catalyzed Cross-Coupling Suzuki-Miyaura Reaction Structure-Activity Relationship (SAR)

Optimize your cross-coupling and SAR studies with this uniquely substituted benzoate. The 5-bromo group enables efficient Suzuki-Miyaura reactions, while the 4-fluoro substituent enhances metabolic stability in drug candidates. Saponification readily yields the versatile carboxylic acid (CAS 1427416-33-8). Ideal for pharma/agrochem R&D requiring precise regiochemistry.

Molecular Formula C9H8BrFO2
Molecular Weight 247.063
CAS No. 1564624-36-7
Cat. No. B2431697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-bromo-4-fluoro-2-methylbenzoate
CAS1564624-36-7
Molecular FormulaC9H8BrFO2
Molecular Weight247.063
Structural Identifiers
SMILESCC1=CC(=C(C=C1C(=O)OC)Br)F
InChIInChI=1S/C9H8BrFO2/c1-5-3-8(11)7(10)4-6(5)9(12)13-2/h3-4H,1-2H3
InChIKeyMNYTWTCGSPYQHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 5-Bromo-4-Fluoro-2-Methylbenzoate (CAS 1564624-36-7) Technical Procurement Overview


Methyl 5-bromo-4-fluoro-2-methylbenzoate (CAS 1564624-36-7) is a polyhalogenated aromatic building block with the molecular formula C9H8BrFO2 and a molecular weight of 247.06 g/mol . It features a benzoate core substituted with a bromine atom at the 5-position, a fluorine atom at the 4-position, and a methyl group at the 2-position . This specific substitution pattern, combined with a methyl ester, defines its role as a versatile intermediate for advanced organic synthesis, particularly in pharmaceutical and agrochemical research .

Critical Substitution Risks for Methyl 5-Bromo-4-Fluoro-2-Methylbenzoate (CAS 1564624-36-7) in Synthetic Pathways


While numerous halogenated methylbenzoate building blocks exist, they cannot be freely substituted due to the profound impact of substitution pattern on reactivity and final molecular properties. For instance, the presence of the bromine atom at the 5-position on Methyl 5-bromo-4-fluoro-2-methylbenzoate makes it an excellent substrate for cross-coupling reactions, a feature not shared by all analogs [1]. The specific arrangement of the bromo, fluoro, and methyl groups on the aromatic ring dictates its steric and electronic environment during metal-catalyzed transformations, directly influencing reaction yields and regioselectivity [2]. Furthermore, the strategic inclusion of fluorine is well-documented to significantly alter a molecule's metabolic stability and bioavailability in drug candidates, meaning a seemingly minor change to a non-fluorinated or differently-fluorinated analog can derail a drug development program [3].

Quantitative Differentiation Guide for Methyl 5-Bromo-4-Fluoro-2-Methylbenzoate (CAS 1564624-36-7) vs. Structural Analogs


Ortho-Substitution Pattern Impacts Palladium-Catalyzed Cross-Coupling Reactivity

The ortho-methyl group in Methyl 5-bromo-4-fluoro-2-methylbenzoate significantly influences its reactivity in palladium-catalyzed cross-coupling reactions compared to para-substituted or unsubstituted haloarenes. Research indicates that o-methylhaloarenes exhibit lower reactivity due to steric hindrance around the reaction center [1].

Palladium-Catalyzed Cross-Coupling Suzuki-Miyaura Reaction Structure-Activity Relationship (SAR)

Strategic Fluorination Enhances Pharmacological Properties of Resulting Molecules

The presence of the fluorine atom in Methyl 5-bromo-4-fluoro-2-methylbenzoate serves as a strategic handle for modulating the properties of downstream drug candidates. Studies on structurally related fluorinated HIV-1 protease inhibitors demonstrate that fluoro substitution can substantially improve antiviral activity [1].

Medicinal Chemistry Fluorination Drug Design

Differential Reactivity Based on Bromine Regioisomerism: 5-Bromo vs. 3-Bromo or 4-Bromo Substitution

The specific position of the bromine atom on the aromatic ring (5-position in Methyl 5-bromo-4-fluoro-2-methylbenzoate) is a primary determinant of its synthetic utility. In cross-coupling reactions, the reaction site is defined by the halogen's position [1]. While specific comparative data for this exact compound is limited, the regioisomer Methyl 2-bromo-5-fluoro-4-methylbenzoate is known for its application in synthesizing antiviral and anticancer agents via similar Suzuki-Miyaura couplings [2].

Regioisomerism Suzuki-Miyaura Coupling SAR

Ester Group Variation: Methyl Ester vs. Ethyl Ester for Synthetic Compatibility and Purification

The methyl ester functionality on Methyl 5-bromo-4-fluoro-2-methylbenzoate provides a balance of stability and lability that is ideal for a synthetic intermediate. It is more resistant to hydrolysis than the corresponding acid (CAS 1427416-33-8) during synthetic steps, yet can be cleanly deprotected when required . Compared to an ethyl ester analog (Ethyl 5-Bromo-4-fluoro-2-methylbenzoate, CAS 1564543-52-7), the methyl ester has a lower molecular weight, which can be advantageous for purification and analysis .

Ester Hydrolysis Synthetic Intermediate Purification

Optimal Application Scenarios for Methyl 5-Bromo-4-Fluoro-2-Methylbenzoate (CAS 1564624-36-7) in Scientific Research


Suzuki-Miyaura Cross-Coupling to Generate Diverse Biaryl Libraries

In medicinal chemistry, Methyl 5-bromo-4-fluoro-2-methylbenzoate is ideally suited as a substrate for Suzuki-Miyaura cross-coupling reactions to generate libraries of biaryl compounds. The bromine atom at the 5-position acts as a leaving group, enabling the attachment of a wide variety of aryl and heteroaryl boronic acids [1]. The ortho-methyl group and para-fluorine substitution pattern on the core provides a unique steric and electronic environment that is transferred to the final coupled product, allowing for the rapid exploration of structure-activity relationships (SAR) around this scaffold [2].

Synthesis of Fluorinated Drug Candidates with Enhanced Metabolic Stability

This compound is a valuable building block for synthesizing fluorinated analogs of biologically active molecules. The strategic placement of the fluorine atom is critical for modulating key properties of drug candidates, such as metabolic stability, lipophilicity, and target binding affinity [1]. By using this compound as a starting material, medicinal chemists can systematically introduce fluorine into their molecules early in the synthesis to take advantage of the "fluorine effect" and improve the overall drug-like properties of their lead series [2].

Precursor for Ortho-Substituted Benzoic Acid Derivatives

The methyl ester functionality makes this compound an excellent precursor to 5-bromo-4-fluoro-2-methylbenzoic acid (CAS 1427416-33-8) via simple saponification [1]. The resulting benzoic acid is a versatile intermediate in its own right, capable of undergoing a wide range of transformations, including amide coupling, conversion to acid chlorides, and decarboxylative cross-coupling. This two-step availability enhances the compound's overall utility in multistep synthetic sequences [2].

Specialized Scaffold for Agrochemical and Material Science Research

Beyond pharmaceuticals, the unique combination of bromo, fluoro, and methyl substituents makes this compound a specialized scaffold for developing novel agrochemicals and advanced materials [1]. The bromine atom can be utilized in further functionalization via cross-coupling, while the fluorine atom imparts desirable properties like increased lipophilicity and thermal/oxidative stability, which are highly sought after in crop protection agents and functional polymers [2].

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